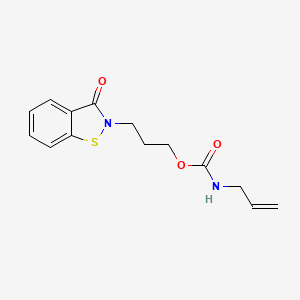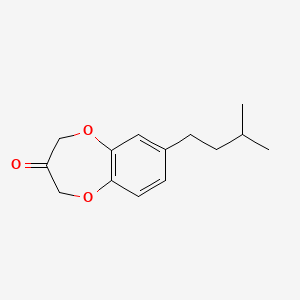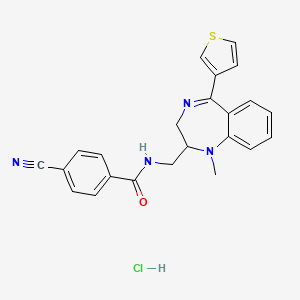
Benzamide, 4-cyano-N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-cyano-N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-cyano-N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: This can be achieved through a substitution reaction where a thienyl group is introduced to the benzodiazepine core.
Addition of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction.
Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could occur at the cyano group, converting it to an amine.
Substitution: Various substitution reactions can be performed on the benzodiazepine core or the thienyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may be studied for its potential effects on neurological pathways, given its benzodiazepine core.
Medicine
Medically, it could be investigated for its potential use as an anxiolytic, sedative, or anticonvulsant, similar to other benzodiazepines.
Industry
In the industrial sector, it might be used in the development of pharmaceuticals or as an intermediate in the synthesis of other active compounds.
作用機序
The mechanism of action of this compound would likely involve interaction with the gamma-aminobutyric acid (GABA) receptors in the brain, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant properties.
特性
CAS番号 |
84671-47-6 |
|---|---|
分子式 |
C23H21ClN4OS |
分子量 |
437.0 g/mol |
IUPAC名 |
4-cyano-N-[(1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H20N4OS.ClH/c1-27-19(14-26-23(28)17-8-6-16(12-24)7-9-17)13-25-22(18-10-11-29-15-18)20-4-2-3-5-21(20)27;/h2-11,15,19H,13-14H2,1H3,(H,26,28);1H |
InChIキー |
LKPBBZQWFOZYKF-UHFFFAOYSA-N |
正規SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CSC=C3)CNC(=O)C4=CC=C(C=C4)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


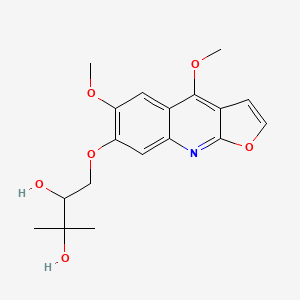
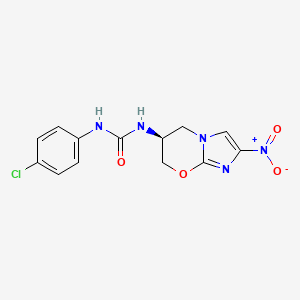
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
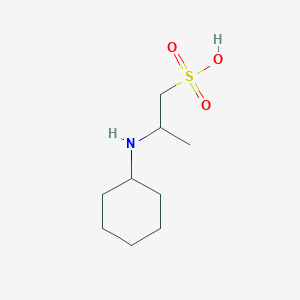
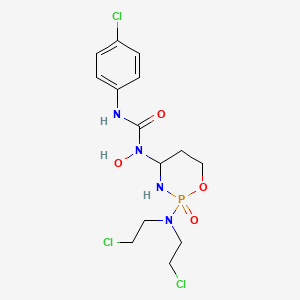
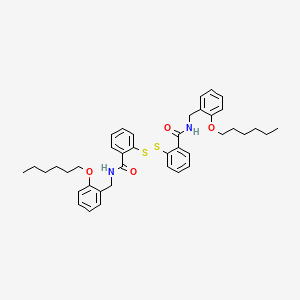
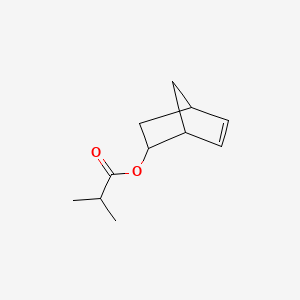
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)

![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

